N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide
Overview
Description
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of nitro groups and methoxyphenoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nitration of 3-(2-methoxyphenoxy)aniline to introduce nitro groups at specific positions on the aromatic ring. This is followed by the coupling of the nitrated intermediate with 3-nitrobenzoyl chloride under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The methoxy and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: A non-phenolic lignin model compound with similar structural features.
Ranolazine: A compound with a similar methoxyphenoxy group, used as an anti-anginal drug.
Uniqueness
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide is unique due to its specific arrangement of nitro and methoxyphenoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(2-methoxyphenoxy)-5-nitrophenyl]-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7/c1-29-18-7-2-3-8-19(18)30-17-11-14(10-16(12-17)23(27)28)21-20(24)13-5-4-6-15(9-13)22(25)26/h2-12H,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZOPUJBBDDQLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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